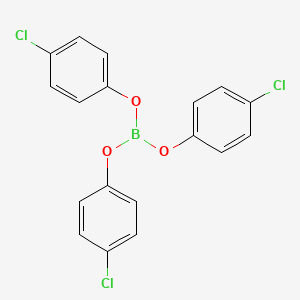

Tris(4-chlorophenyl) borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(4-chlorophenyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZIIBFQMIXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BCl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348261 | |

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-58-2 | |

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for boric acid tris(4-chlorophenyl) ester

An In-Depth Technical Guide to the Synthesis of Boric Acid Tris(4-chlorophenyl) Ester

Introduction

Boric acid esters, particularly those derived from aromatic alcohols (phenols), are versatile compounds with applications in organic synthesis, materials science, and as intermediates in the formation of more complex boron-containing molecules. Boric acid tris(4-chlorophenyl) ester, the subject of this guide, is an aryl borate ester formed from the condensation of boric acid and three equivalents of 4-chlorophenol. This document provides a comprehensive overview of a robust synthesis protocol, grounded in established chemical principles of esterification. As a self-validating protocol, it emphasizes the rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the reaction dynamics for researchers and drug development professionals.

Reaction Principle: Azeotropic Esterification

The synthesis of boric acid tris(4-chlorophenyl) ester is a classic example of a condensation reaction, specifically an esterification. Boric acid, a weak Lewis acid, reacts with the hydroxyl groups of 4-chlorophenol to form B-O-C ester linkages. The overall reaction is an equilibrium process, as shown below:

B(OH)₃ + 3 HOC₆H₄Cl ⇌ B(OC₆H₄Cl)₃ + 3 H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is most effectively accomplished by the continuous removal of water as it is formed. The chosen methodology employs azeotropic distillation, where an inert, water-immiscible organic solvent (e.g., toluene) forms a low-boiling azeotrope with water. By heating the reaction mixture to reflux, the water-toluene azeotrope distills off, is condensed, and collected in a Dean-Stark trap, physically removing the water from the reaction and driving the formation of the product. Boric acid itself can act as a catalyst, though in some esterifications, an additional acid catalyst like sulfuric acid is used; however, for reactive phenols, this is often unnecessary[1][2].

Proposed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl borate esters, such as triphenyl borate[2].

Materials and Equipment

-

Reagents:

-

Boric Acid (H₃BO₃)

-

4-Chlorophenol (ClC₆H₄OH)

-

Toluene (C₇H₈), anhydrous

-

-

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Dean-Stark apparatus

-

Thermometer or thermocouple

-

Inert gas line (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

-

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis. Molar ratios are key to ensuring complete reaction.

| Component | Molecular Weight ( g/mol ) | Molar Ratio | Amount (moles) | Mass/Volume | Notes |

| Boric Acid | 61.83 | 1.0 | 0.1 | 6.18 g | The limiting reagent. |

| 4-Chlorophenol | 128.56 | 3.0 | 0.3 | 38.57 g | Stoichiometric amount. |

| Toluene | 92.14 | Solvent | - | ~250 mL | Sufficient to suspend reagents and allow for efficient reflux. |

Step-by-Step Experimental Methodology

-

Apparatus Setup: Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer. The third neck should be sealed with a septum for inert gas introduction. Ensure all glassware is thoroughly dried before use.

-

Reagent Charging: To the flask, add boric acid (6.18 g, 0.1 mol) and 4-chlorophenol (38.57 g, 0.3 mol). Add approximately 250 mL of toluene to the flask.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes to displace air and moisture. Maintain a slight positive pressure of the inert gas throughout the reaction.

-

Azeotropic Reflux: Begin stirring and heat the mixture to reflux using the heating mantle. The boiling point of toluene is approximately 111 °C. As the reaction proceeds, water will be formed and will co-distill with toluene, collecting in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The theoretical yield of water for this scale is 5.4 mL (3 x 0.1 mol x 18.02 g/mol ).

-

Reaction Completion: Continue the reflux until no more water is observed collecting in the trap, which typically takes several hours. The completion of the reaction is indicated by the cessation of water formation.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the Dean-Stark trap and reconfigure the apparatus for distillation or use a rotary evaporator to remove the toluene under reduced pressure.

-

Product Isolation: The crude product remaining after solvent evaporation is boric acid tris(4-chlorophenyl) ester. Depending on the required purity, it may be used as is or purified further by recrystallization from a suitable solvent (e.g., hexane or a hexane/toluene mixture).

Visualizing the Process

Reaction Scheme

The overall chemical transformation is illustrated below.

Caption: Overall esterification reaction.

Experimental Workflow

The logical flow of the synthesis from setup to final product is outlined in the following diagram.

Caption: Step-by-step experimental workflow.

Safety Considerations

Handling the chemicals involved in this synthesis requires adherence to strict safety protocols in a controlled laboratory environment.

-

Boric Acid: May damage fertility or the unborn child. Harmful if inhaled[3]. Avoid dust formation and ensure adequate ventilation. Store locked up[4][5][6].

-

4-Chlorophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation[7]. It is toxic and can be absorbed through the skin. All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toluene: A flammable liquid and vapor. It can cause skin irritation and is suspected of damaging the unborn child. It may be fatal if swallowed and enters airways. Use only in a well-ventilated area, preferably a fume hood, and away from ignition sources.

-

General Precautions: The reaction should be conducted in a fume hood. A nearby safety shower and eyewash station are mandatory. Dispose of all chemical waste according to institutional and local regulations.

Characterization

To confirm the identity and purity of the synthesized boric acid tris(4-chlorophenyl) ester, standard analytical techniques should be employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the broad O-H stretching band from boric acid (around 3200 cm⁻¹) and 4-chlorophenol (around 3300-3400 cm⁻¹) and the appearance of characteristic B-O-C stretching bands (typically in the 1300-1400 cm⁻¹ region) would indicate product formation[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the aromatic rings and the absence of the phenolic -OH proton. ¹¹B NMR would show a characteristic shift for the tri-coordinate borate ester.

Conclusion

The synthesis of boric acid tris(4-chlorophenyl) ester can be achieved efficiently through azeotropic esterification of boric acid and 4-chlorophenol in a suitable solvent like toluene. The key to a high yield is the effective and continuous removal of water, which drives the reaction equilibrium toward the product. By understanding the principles behind each step and adhering to stringent safety protocols, researchers can reliably produce this compound for further application in their scientific endeavors.

References

-

ResearchGate. Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. Available at: [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Pal, R. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018(i), 346-371. Available at: [Link]

- Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.

-

MDPI. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Available at: [Link]

-

WIPO Patentscope. CN110054642 - Preparation method of 4-chlorophenylboronic acid. Available at: [Link]

-

Characterization and Exergy Analysis of Triphenyl Borate. Available at: [Link]

-

ResearchGate. Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Boric acid. Available at: [Link]

-

NIH. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Available at: [Link]

-

Organic Syntheses. RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-TERT-BUTANESULFINYL IMINE. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. Available at: [Link]

- Google Patents. WO2017184431A1 - Incorporation of boron complex into resin.

-

American Borate Company. Safety Data Sheet - Boric Acid. Available at: [Link]

-

PubMed. Synthesis and characterization of fluorinated tris(pyrazolyl)borate complexes. Observation of an (eta 5-pyrazole)-K+ interaction in the solid state. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroxydiboron, Bis-Boric Acid, BBA, B2(OH)4. Available at: [Link]

-

MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available at: [Link]

Sources

An In-depth Technical Guide to Tris(4-chlorophenyl) borate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tris(4-chlorophenyl) borate, a triaryl borate ester, is a compound of interest in the field of organic and materials chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its molecular weight and formula. Furthermore, it delves into its synthesis, potential applications derived from its inherent Lewis acidic character, and a comparative analysis with structurally related boranes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, catalysis, and materials science, offering both foundational knowledge and insights into its practical utility.

Core Molecular and Physical Properties

This compound, also known as Boric Acid Tris(4-chlorophenyl) Ester, is characterized by the following fundamental properties.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [1][2] |

| Molecular Weight | 393.45 g/mol | [1][2] |

| CAS Number | 7359-58-2 | [1] |

Physical Characteristics

The physical state and appearance of this compound are important for its handling, storage, and application in various experimental setups.

| Property | Description | Source(s) |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. | [1] |

| Physical State (at 20°C) | Liquid | [1][2] |

| Flash Point | 210 °C | [1] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. Commercial suppliers confirm the structure of their product using NMR.[1] Specific 1H NMR spectral data for the compound is available in chemical databases.[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established methods for the synthesis of analogous aryl borate esters. Two primary synthetic routes are proposed.

Proposed Synthesis from Boron Trichloride and 4-Chlorophenol

A common and effective method for the preparation of triaryl borates involves the reaction of a corresponding phenol with boron trichloride (BCl₃).[4] This reaction proceeds via the nucleophilic attack of the phenolic oxygen on the boron atom, with the subsequent elimination of hydrogen chloride.

Reaction Scheme:

BCl₃ + 3(4-ClC₆H₄OH) → B(OC₆H₄Cl)₃ + 3HCl

Conceptual Experimental Protocol:

-

Reaction Setup: A solution of 4-chlorophenol (3 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Boron Trichloride: The flask is cooled in an ice bath, and a solution of boron trichloride (1 equivalent) in the same solvent is added dropwise from the dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Alternative Synthesis from Boric Acid and 4-Chlorophenol

An alternative, potentially more environmentally benign, method involves the direct esterification of boric acid with 4-chlorophenol.[5][6] This reaction typically requires azeotropic removal of water to drive the equilibrium towards the product.

Reaction Scheme:

B(OH)₃ + 3(4-ClC₆H₄OH) ⇌ B(OC₆H₄Cl)₃ + 3H₂O

Conceptual Experimental Protocol:

-

Reaction Setup: Boric acid (1 equivalent) and 4-chlorophenol (3 equivalents) are combined in a round-bottom flask with a suitable solvent that forms an azeotrope with water (e.g., toluene). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: The mixture is heated to reflux, and the water generated during the reaction is continuously removed via the Dean-Stark trap.

-

Reaction Completion and Work-up: Once the theoretical amount of water has been collected, the reaction is considered complete. The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified as described in the previous method.

Lewis Acidity and Potential Applications

The chemical reactivity and potential applications of this compound are intrinsically linked to the electron-deficient nature of the central boron atom, which imparts Lewis acidic properties to the molecule.

Understanding the Lewis Acidity

The Lewis acidity of triaryl borates is influenced by the electronic effects of the substituents on the aryl rings. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is expected to enhance the Lewis acidity of the boron center by reducing the electron-donating ability of the phenoxy oxygen atoms.

Studies on fluorinated triaryl borates have shown that increasing the number of electron-withdrawing fluorine atoms on the aryl rings generally leads to an increase in Lewis acidity.[4][7][8][9] By analogy, the three chloro substituents in this compound are anticipated to render it a moderately strong Lewis acid, likely more acidic than triphenyl borate but less acidic than its highly fluorinated counterparts like tris(pentafluorophenyl)borane.

Potential Applications in Catalysis

The Lewis acidic nature of this compound suggests its potential utility as a catalyst in various organic transformations. Its structural relative, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a well-established and versatile Lewis acid catalyst for a wide range of reactions, including:

-

Hydrosilylation: The reduction of carbonyl compounds and other functional groups.[10]

-

Borylation: The introduction of boron-containing functional groups into organic molecules.[11]

-

Polymerization: As a co-catalyst in olefin polymerization.[11]

-

Frustrated Lewis Pair (FLP) Chemistry: For the activation of small molecules.[10]

While the catalytic activity of this compound has not been as extensively explored as that of B(C₆F₅)₃, its Lewis acidity suggests it could be a viable, and potentially more cost-effective, catalyst for similar transformations, particularly those that do not require the exceptionally high Lewis acidity of the perfluorinated analogue.

Diagram of Potential Catalytic Cycle:

Caption: A generalized catalytic cycle involving a Lewis acid like this compound.

Conclusion

This compound is a triaryl borate ester with well-defined molecular and physical properties. While specific synthetic protocols are not abundant in the literature, its preparation can be readily achieved through established methodologies for aryl borate ester synthesis. The presence of electron-withdrawing chlorine atoms on the phenyl rings confers a significant degree of Lewis acidity to the molecule, suggesting its potential as a catalyst in a variety of organic reactions. Further research into the catalytic applications of this compound could unveil its utility as a practical and efficient alternative to more expensive or reactive Lewis acids. This guide provides a solid foundation for researchers and professionals to understand and explore the potential of this intriguing boron-containing compound.

References

-

Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link][4][7][8][9]

-

Google Patents. CN103289033A - Aryl boron-containing phenolic resin and preparation method thereof. [5]

-

Pal, R. (2018). Boric acid in organic synthesis: Scope and recent developments. Arkivoc, 2018(1), 346-371. [Link][6]

-

Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscurity to applications. Chemical Society Reviews, 26(5), 345-354. [Link][11]

-

Rokade, B. V., & Prabhu, K. R. (2012). Tris (pentafluorophenyl) borane-catalyzed reactions using silanes. Molecules, 17(7), 8487-8519. [Link][10]

-

Wiley-VCH. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link][12]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. BORIC ACID TRIS(4-CHLOROPHENYL) ESTER(7359-58-2) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and lewis acidity of fluorinated triaryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103289033A - Aryl boron-containing phenolic resin and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 11B NMR Chemical Shifts for Substituted Aryl Borate Esters

Abstract

This technical guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as a powerful analytical tool for the characterization of substituted aryl borate esters. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing ¹¹B NMR chemical shifts, offering insights into the influence of electronic and steric effects of aromatic substituents, the nature of the diol protecting group, and the impact of solvent and pH. This guide synthesizes theoretical knowledge with practical, field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, enabling users to confidently employ ¹¹B NMR in their research and development endeavors.

Introduction: The Utility of ¹¹B NMR in Characterizing Aryl Borate Esters

Substituted aryl boronic acids and their corresponding borate esters are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, their unique ability to reversibly bind with 1,2- and 1,3-diols has positioned them as critical components in the development of sensors, drug delivery systems, and other biomedical applications.[1] Given their widespread utility, the precise characterization of these boron-containing compounds is paramount.

¹¹B NMR spectroscopy has emerged as an indispensable technique for this purpose. Boron has two NMR-active isotopes, ¹⁰B (I=3) and ¹¹B (I=3/2), with ¹¹B being the preferred nucleus for NMR studies due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper resonance signals.[1] The ¹¹B chemical shift is exquisitely sensitive to the electronic environment around the boron nucleus, providing a direct probe into its coordination state, hybridization, and the nature of its substituents. This sensitivity allows for the clear differentiation between the trigonal planar (sp²) boronic acids and boronate esters and the tetrahedral (sp³) borate species that can form in the presence of Lewis bases or at elevated pH.[1]

This guide will systematically explore the factors that dictate the ¹¹B NMR chemical shifts of substituted aryl borate esters, providing a framework for predicting and interpreting these spectra.

Fundamental Principles: What Governs the ¹¹B NMR Chemical Shift?

The chemical shift (δ) in ¹¹B NMR is reported in parts per million (ppm) relative to a standard, typically BF₃·OEt₂ (δ = 0 ppm). The position of the resonance signal is primarily influenced by the degree of shielding or deshielding of the boron nucleus, which is a direct consequence of the electronic environment.

Hybridization and Coordination Number

The most significant factor determining the ¹¹B chemical shift is the hybridization state of the boron atom.

-

Tricoordinate Boron (sp²): In neutral aryl borate esters, the boron atom is sp² hybridized and part of a trigonal planar geometry. These species are characterized by a vacant p-orbital on the boron, which leads to significant deshielding. Consequently, tricoordinate aryl borate esters typically resonate in a downfield region, generally between δ +20 and +35 ppm .[2]

-

Tetracoordinate Boron (sp³): Upon coordination with a Lewis base (e.g., a solvent molecule like THF, or an intramolecular coordinating group) or upon formation of an anionic borate complex at higher pH, the boron atom becomes sp³ hybridized with a tetrahedral geometry. This change in coordination and the introduction of a negative charge (in the case of borates) leads to a substantial increase in electron density around the boron nucleus. This increased shielding results in a significant upfield shift in the ¹¹B NMR spectrum, with tetracoordinate species typically appearing between δ +15 and -10 ppm .[2] The magnitude of this upfield shift is dependent on the strength of the coordination complex, with stronger complexes exhibiting more upfield shifts.[2]

Electronic Effects of Aryl Substituents

Substituents on the aryl ring play a crucial role in modulating the electron density at the boron center, thereby influencing the ¹¹B chemical shift. This effect is a direct consequence of the π-interaction between the aromatic ring and the vacant p-orbital of the sp²-hybridized boron atom.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups in the para or ortho positions increase the electron density of the aromatic ring through resonance. This increased electron density is partially delocalized onto the boron atom, leading to increased shielding and a resulting upfield shift (a move to lower ppm values) in the ¹¹B NMR spectrum.

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. This reduces the electron density at the boron center, causing deshielding and a downfield shift (a move to higher ppm values).

The following diagram illustrates this general trend:

Caption: Electronic effects of aryl substituents on ¹¹B NMR chemical shifts.

Steric Effects

Steric hindrance can also influence the ¹¹B chemical shift. Bulky substituents in the ortho position of the aryl ring can disrupt the coplanarity between the aromatic ring and the boronate ester group. This twisting reduces the π-conjugation between the aryl ring and the empty p-orbital of the boron atom. As a result, the electronic influence of the aryl ring on the boron center is diminished, which can lead to complex and sometimes counterintuitive shifts.

The Nature of the Diol

While the structure of the alkoxy groups in acyclic borate esters generally has a minor effect on the ¹¹B chemical shift, the ring size in cyclic borate esters can have a more noticeable impact.[2] For instance, five-membered rings (from 1,2-diols like catechol or pinacol) and six-membered rings (from 1,3-diols) can exhibit slightly different chemical shifts due to variations in ring strain and bond angles around the boron atom.

Tabulated ¹¹B NMR Chemical Shift Data for Substituted Aryl Borate Esters

The following table provides a compilation of representative ¹¹B NMR chemical shifts for a variety of substituted aryl borate esters. All shifts are reported in ppm relative to BF₃·OEt₂. It is important to note that the solvent can influence the chemical shift, and thus, comparisons should ideally be made for data acquired in the same solvent.

| Aryl Substituent | Diol | Solvent | ¹¹B Chemical Shift (δ, ppm) |

| H | Pinacol | CDCl₃ | ~30-31 |

| 4-Me | Pinacol | CDCl₃ | ~30 |

| 4-OMe | Pinacol | CDCl₃ | ~29 |

| 4-F | Pinacol | CDCl₃ | ~29 |

| 4-Cl | Pinacol | CDCl₃ | ~30 |

| 4-CF₃ | Pinacol | CDCl₃ | ~31 |

| 4-NO₂ | Pinacol | CDCl₃ | ~32 |

| 2-Me | Pinacol | CDCl₃ | ~31 |

| H | Catechol | DMSO-d₆ | ~28 |

| 4-CO₂H | Catechol | DMSO-d₆ | ~29 |

| H | Ethylene Glycol | CDCl₃ | ~28 |

Note: The chemical shift values presented are approximate and can vary slightly depending on the specific experimental conditions, including concentration and temperature.

Experimental Protocol: A Self-Validating System

Acquiring high-quality ¹¹B NMR spectra requires careful attention to experimental details. The following protocol outlines a robust and self-validating workflow for the analysis of substituted aryl borate esters.

Sample Preparation

-

Analyte Purity: Ensure the aryl borate ester is of high purity, as impurities can lead to the appearance of extraneous signals.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common solvents include CDCl₃, DMSO-d₆, and acetone-d₆. For studies involving pH effects, aqueous buffers prepared with D₂O are often used.[1]

-

Concentration: Due to the lower sensitivity of ¹¹B NMR compared to ¹H NMR, a higher sample concentration is generally required. A concentration of approximately 10-20 mM (around 4 mg in 0.65 mL of solvent) is a good starting point.[1][3]

-

NMR Tube Selection: This is a critical step. Standard borosilicate glass NMR tubes contain boron and will produce a broad background signal, often referred to as a "boron hump," which can obscure the signals of interest. It is highly recommended to use quartz NMR tubes to eliminate this background interference.[1]

-

Sample Dissolution: Dissolve the accurately weighed sample in the chosen deuterated solvent directly in the quartz NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

NMR Data Acquisition

The following is a general workflow for setting up a ¹¹B NMR experiment on a modern NMR spectrometer:

Caption: A streamlined workflow for ¹¹B NMR data acquisition.

Key Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment (e.g., zgig on Bruker instruments) is often sufficient. For samples with significant background signal (even with quartz tubes), a pulse sequence with background suppression (e.g., zgbs) can be beneficial.[3]

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 10 ppm, will typically cover the range for both tricoordinate and tetracoordinate boron species.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mM sample, 256 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to an external standard (BF₃·OEt₂) or, more conveniently, to an internal standard if one is used.

-

Interpretation: Identify the chemical shifts of the observed signals and correlate them with the expected structures based on the principles outlined in this guide. The linewidth of the signal can also provide information; broader signals are often associated with less symmetric environments around the boron atom.

Conclusion

¹¹B NMR spectroscopy is a highly informative and indispensable tool for the characterization of substituted aryl borate esters. By understanding the fundamental principles that govern ¹¹B chemical shifts—namely, boron hybridization, and the electronic and steric effects of substituents—researchers can gain deep insights into the structure and reactivity of these important compounds. The implementation of robust experimental protocols, including the use of quartz NMR tubes and appropriate acquisition parameters, is crucial for obtaining high-quality, interpretable spectra. This guide provides a solid foundation for both novice and experienced users to leverage the full potential of ¹¹B NMR in their scientific pursuits.

References

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

¹¹B NMR Chemical Shifts. San Diego State University. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Lewis Acidity of Tris(4-chlorophenyl) borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl) borate, a triarylborane, is a potent Lewis acid with significant applications in catalysis and materials science. Its electrophilic boron center, enhanced by the inductive effect of three para-chlorinated phenyl rings, allows it to effectively activate substrates and facilitate a range of chemical transformations. This guide provides a comprehensive technical overview of the Lewis acidity of this compound, delving into its electronic structure, methods for quantifying its acidity, and its practical applications. Detailed experimental protocols and comparative data are presented to offer field-proven insights for researchers and professionals in chemistry and drug development.

Introduction: The Significance of Triarylborane Lewis Acidity

Since Gilbert N. Lewis's seminal proposal of the electron-pair acceptor-donor theory, Lewis acids have become indispensable tools in chemistry.[1] Boron-based Lewis acids, particularly triarylboranes, are a versatile class of compounds employed in a vast array of chemical processes, from stoichiometric substrate activation to catalysis.[1][2] The strength of a Lewis acid is a critical determinant of its reactivity and catalytic efficacy.[3] Strong Lewis acids can activate even weakly basic substrates, enabling challenging transformations.[3]

The Lewis acidity of triarylboranes is primarily governed by the electronic properties of the aryl substituents. Electron-withdrawing groups on the phenyl rings increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity.[4] Tris(pentafluorophenyl)borane, B(C6F5)3 or BCF, is a well-known example of a highly potent Lewis acid due to the strong inductive effect of the fluorine atoms.[4][5] this compound, while less studied than its perfluorinated counterpart, represents an important and more accessible Lewis acid. The para-chloro substituents inductively withdraw electron density from the boron center, rendering it a strong electron acceptor.

This guide will explore the nuances of the Lewis acidity of this compound, providing a detailed analysis of its properties and the methodologies used to characterize them.

Synthesis and Electronic Structure

The most common and direct route to symmetrically substituted triarylboranes like this compound involves the reaction of a boron trihalide with an appropriate organometallic reagent.[6] Specifically, the Grignard reagent, 4-chlorophenylmagnesium bromide, serves as the nucleophile that displaces the halide ions from a boron trihalide, such as boron trichloride (BCl3), to form the desired triarylborane.[6]

The electronic structure of this compound is key to its Lewis acidity. The boron atom is sp2-hybridized, resulting in a trigonal planar geometry with a vacant pz orbital. This empty orbital is the primary site of Lewis acidity, readily accepting an electron pair from a Lewis base. The three 4-chlorophenyl groups play a crucial role in modulating the reactivity of this vacant orbital. The chlorine atoms at the para position exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the boron center. This effect is transmitted through the phenyl rings, increasing the positive character of the boron atom and, consequently, its electrophilicity and Lewis acidity.

Quantifying Lewis Acidity: Methodologies and Comparative Data

Several experimental and computational methods are employed to quantify the Lewis acidity of boranes.[3] These techniques provide a scale to compare the strength of different Lewis acids and to predict their reactivity.

The Gutmann-Beckett Method

One of the most widely adopted techniques for determining Lewis acidity is the Gutmann-Beckett method.[7][8] This method utilizes triethylphosphine oxide (Et3PO) as a 31P NMR spectroscopic probe.[9] The oxygen atom of Et3PO is a strong Lewis base that coordinates to the Lewis acidic boron center.[7] This interaction deshields the phosphorus nucleus, causing a downfield shift in its 31P NMR signal.[9] The magnitude of this chemical shift change (Δδ31P), the difference between the chemical shift of the borane-Et3PO adduct and free Et3PO, is directly proportional to the Lewis acidity of the borane.[8]

Higher Δδ31P values indicate stronger Lewis acidity. This method allows for a convenient and reliable ranking of Lewis acids. For instance, the archetypal boron trihalides show a trend of increasing Lewis acidity from BF3 to BBr3, which is accurately reflected in their Gutmann-Beckett values.[7]

Table 1: Comparative Lewis Acidity of Selected Boranes using the Gutmann-Beckett Method

| Lewis Acid | Δδ31P (ppm) | Reference |

| B(C6F5)3 | 34.0 | [3] |

| B(C6H5)3 | 22.8 | [3] |

| BCl3 | 45.1 | [7] |

| BF3 | 22.1 | [7] |

Spectroscopic Titrations

Spectroscopic titration methods, often employing UV-Vis or IR spectroscopy, can also be used to determine Lewis acidity.[10][11] These methods involve monitoring the change in the spectrum of a probe molecule upon addition of the Lewis acid.[11] For example, the C=O stretching frequency of a ketone in the IR spectrum will shift to a lower wavenumber upon coordination to a Lewis acid, and the magnitude of this shift can be correlated to the Lewis acid strength.[11]

Computational Methods: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of the Fluoride Ion Affinity (FIA).[12] The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[13]

LA + F- → [LA-F]-

A higher FIA value indicates a stronger Lewis acid.[12] This method is particularly useful for comparing a wide range of Lewis acids and for understanding the electronic factors that govern their strength.[12] While experimental FIA values can be challenging to obtain, theoretical calculations provide a reliable and consistent scale.[14]

Experimental Protocols

General Protocol for the Gutmann-Beckett Method

The following is a generalized, step-by-step protocol for determining the Lewis acidity of a borane using the Gutmann-Beckett method.[1]

-

Preparation of the Borane Solution: Dissolve a known amount of the borane (e.g., this compound) in a weakly Lewis acidic, deuterated solvent (e.g., CDCl3 or C6D6) in an NMR tube under an inert atmosphere (e.g., nitrogen or argon).

-

Acquisition of the Borane Spectrum: Record the 11B NMR spectrum of the borane solution to confirm its identity and purity.

-

Addition of the Et3PO Probe: Add a precise amount of a standard solution of triethylphosphine oxide (Et3PO) to the NMR tube containing the borane solution. Typically, a stoichiometric amount or a slight excess of the borane is used.

-

Acquisition of the Adduct Spectrum: After thorough mixing, record the 31P{1H} NMR spectrum of the mixture.

-

Determination of Δδ31P: Measure the chemical shift of the Et3PO-borane adduct. The Δδ31P value is calculated by subtracting the chemical shift of free Et3PO (in the same solvent) from the observed chemical shift of the adduct.

Diagram of the Gutmann-Beckett Method Workflow

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Applications in Catalysis and Frustrated Lewis Pairs (FLPs)

The potent Lewis acidity of triarylboranes like this compound makes them valuable catalysts and reagents in organic synthesis.

Lewis Acid Catalysis

Tris(aryl)boranes can catalyze a variety of reactions, including hydrosilylation, polymerization, and Friedel-Crafts type reactions.[2][4][15] In these processes, the borane activates a substrate by coordinating to a Lewis basic site, thereby lowering the energy barrier for a subsequent transformation.[3] For example, in the hydrosilylation of a carbonyl compound, the borane coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from a silane.[4]

Frustrated Lewis Pairs (FLPs)

A particularly exciting area of research involving strong borane Lewis acids is the field of Frustrated Lewis Pairs (FLPs).[16][17] An FLP is a combination of a sterically hindered Lewis acid and a sterically hindered Lewis base that are unable to form a classical adduct due to steric repulsion.[17] This "frustration" leaves the acidic and basic sites available to react with a third molecule, leading to cooperative activation.[17]

FLPs have been shown to activate a range of small molecules, including H2, CO2, and olefins, without the need for a transition metal catalyst.[16][18] Strong Lewis acids like this compound are excellent candidates for the Lewis acidic component of an FLP. The high electrophilicity of the boron center is crucial for effective substrate activation.

Diagram of FLP-Mediated H2 Activation

Caption: Cooperative activation of dihydrogen by a Frustrated Lewis Pair.

Conclusion

This compound is a powerful and accessible Lewis acid with significant potential in chemical synthesis and catalysis. Its Lewis acidity, which is enhanced by the inductive effects of the chloro-substituents, can be reliably quantified using established methods such as the Gutmann-Beckett protocol. A thorough understanding of its electronic properties and reactivity is essential for its effective application in areas ranging from traditional Lewis acid catalysis to the burgeoning field of frustrated Lewis pair chemistry. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals seeking to harness the synthetic potential of this versatile triarylborane.

References

-

Determination of Lewis Acidity using 31P NMR - Carbon. (n.d.). Retrieved from [Link]

-

Synthesis and lewis acidity of fluorinated triaryl borates. (2023). RSC Publishing. Retrieved from [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. (2025). Chemical Communications (RSC Publishing). DOI:10.1039/D5CC02299A. Retrieved from [Link]

-

Preparation method of 4-chlorophenylboronic acid. (n.d.). WIPO Patentscope. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide. (2023). PubMed. Retrieved from [Link]

- Synthetic method of p-chlorophenylboronic acid. (n.d.). Google Patents.

-

Novel Main Group Lewis Acids for Synthesis and Catalysis. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]

-

Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. (n.d.). ResearchGate. Retrieved from [Link]

-

Gutmann–Beckett method. (n.d.). In Wikipedia. Retrieved from [Link]

-

Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. (n.d.). ResearchGate. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (2019). PubMed. Retrieved from [Link]

-

Tandem Frustrated Lewis Pair/Tris(pentafluorophenyl)borane-Catalyzed Deoxygenative Hydrosilylation of Carbon Dioxide. (2010). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. (n.d.). RSC Publishing. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Benefits of the fluoride ion affinity (FIA) as a measure of hard Lewis... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of the Lewis acidity of amide–AlCl 3 based ionic liquid analogues by combined in situ IR titration and NMR methods. (2018). RSC Publishing. Retrieved from [Link]

-

Frustrated Lewis Pairs. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy. (n.d.). NIH. Retrieved from [Link]

-

Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": Facile formation of phosphine-boranes and cationic phosphonium-boranes. (2025). ResearchGate. Retrieved from [Link]

-

Functional Assessment of the Lewis Acid Strength of Structurally Complex Solid Acids. (n.d.). ACS Catalysis - ACS Publications. Retrieved from [Link]

-

Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. (2009). PubMed. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging history and emerging work to identify alternatives for organic electronic applications. (2025). ResearchGate. Retrieved from [Link]

-

The Chemistry of Frustrated Lewis Pairs, 4 Dec 2013. (2013). Macmillan Group. Retrieved from [Link]

-

Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Fluoride ion affinity of some Lewis acids. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

-

Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. (2023). The Royal Society of Chemistry. Retrieved from [Link]

-

Frustrated Lewis pair (FLP) or Frustrated Lewis-acid & Lewis-base pair catalyzed hydrogen activation. (2020). YouTube. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (n.d.). MDPI. Retrieved from [Link]

-

An easy-to-perform evaluation of steric properties of Lewis acids. (n.d.). RSC Publishing. Retrieved from [Link]

-

Frustrated Lewis Pairs: From Concept to Catalysis. (n.d.). Accounts of Chemical Research. Retrieved from [Link]

-

Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 7359-58-2 | Benchchem [benchchem.com]

- 7. magritek.com [magritek.com]

- 8. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 10. Determination of the Lewis acidity of amide–AlCl 3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01845F [pubs.rsc.org]

- 11. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00037K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Triaryl Borate Esters: A Technical Guide to Modulating Reactivity and Function Through Electronic and Steric Effects

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triaryl borate esters, B(OAr)₃, represent a versatile class of organoboron compounds whose utility in catalysis, chemical sensing, and organic synthesis is dictated by the nuanced interplay of electronic and steric factors. The trigonal planar boron center, with its vacant p-orbital, imparts Lewis acidic character that is highly tunable through substitution on the peripheral aryl rings. This guide provides a comprehensive exploration of the fundamental principles governing these effects, detailing how to strategically manipulate molecular structure to achieve desired chemical properties. We will dissect the synthetic methodologies for creating tailored borate esters, outline rigorous characterization techniques, and present field-proven applications, offering researchers a practical framework for leveraging these powerful molecules in drug development and beyond.

Fundamental Principles: The Boron Center as a Tunable Lewis Acid

The chemical behavior of a triaryl borate ester is fundamentally rooted in the electron-deficient nature of its central boron atom. This inherent Lewis acidity—the ability to accept an electron pair—is the primary driver of its reactivity and function. However, unlike simpler boron halides, the properties of triaryl borate esters are not fixed; they can be meticulously controlled by the judicious selection of substituents on the aryl moieties. This control is exerted through two primary mechanisms: electronic effects and steric effects.

Electronic Effects: Modulating Lewis Acidity

The electron density at the boron center is a direct reflection of the electronic nature of the attached aryloxy groups. This relationship allows for the fine-tuning of the compound's Lewis acidity.

-

Inductive Effects: Electron-withdrawing groups (EWGs), such as halides (-F, -Cl) or trifluoromethyl (-CF₃), positioned on the aryl rings pull electron density away from the boron atom through the sigma bond framework. This inductive withdrawal increases the partial positive charge on the boron, making it a stronger electron pair acceptor and thus enhancing its Lewis acidity. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups push electron density toward the boron, decreasing its Lewis acidity.

-

Resonance Effects (pπ-pπ Interaction): A competing electronic factor is the pπ-pπ donation from the lone pairs of the oxygen atoms into the vacant p-orbital of the boron. This interaction delocalizes electron density onto the boron, reducing its Lewis acidity. The overall electronic character of the boron center is therefore a delicate balance between the inductive effects of the aryl substituents and this resonance donation from the bridging oxygen atoms. Highly fluorinated aryl groups, for instance, create exceptionally strong Lewis acids because the strong inductive withdrawal by fluorine atoms outweighs the resonance effect[1].

This modulation of Lewis acidity is not merely theoretical; it has profound practical implications. For example, in catalysis, enhancing the Lewis acidity of a borate ester can significantly increase its ability to activate substrates. In the context of amide bond formation, borate esters with electron-withdrawing alkoxy groups, such as B(OCH₂CF₃)₃, have been shown to be far more effective catalysts than simple analogues like B(OMe)₃[2].

Caption: Influence of aryl substituents on the Lewis acidity of the boron center.

Steric Effects: Controlling Access and Stability

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the groups surrounding the boron center. In triaryl borate esters, steric effects play a critical role in both stability and reactivity.

-

Kinetic Stabilization: Introducing bulky substituents at the ortho positions of the aryl rings (e.g., methyl or tert-butyl groups) creates a congested environment around the boron atom. This "steric shielding" physically obstructs the approach of nucleophiles, including water, which can hydrolyze the B-O bonds[3]. This is a key strategy for synthesizing air- and moisture-stable borate esters, a crucial requirement for many practical applications. For example, the hydrolytic stability of boronic esters is known to increase with greater steric hindrance around the boron atom[4].

-

Modulating Reactivity: While steric bulk enhances stability, it can also temper reactivity. The same shielding that protects the boron from hydrolysis can also hinder the approach of a desired substrate in a catalytic reaction. Therefore, a balance must be struck. The design of an effective triaryl borate ester catalyst often involves creating a "binding pocket" with sufficient steric hindrance to ensure stability and selectivity, but not so much that it prevents the substrate from accessing the active site. Computational studies combining DFT with steric descriptors like percent buried volume (%VBur) are powerful tools for predicting how ligand bulk will influence catalyst performance[5][6][7].

Synthesis and Characterization of Triaryl Borate Esters

The rational design of triaryl borate esters requires robust and reproducible synthetic protocols, coupled with thorough analytical characterization to validate the structure and purity of the final product.

General Synthetic Methodologies

Triaryl borate esters are typically synthesized via the reaction of a boron source with three equivalents of a corresponding phenol. The choice of boron precursor and reaction conditions depends on the desired scale and the nature of the substituents.

Workflow: Synthesis of a Substituted Triaryl Borate Ester

Caption: Generalized workflow for the synthesis of triaryl borate esters.

Experimental Protocol: Synthesis of Tris(2,6-dimethylphenyl) Borate

This protocol describes a typical synthesis employing azeotropic removal of water to drive the esterification reaction to completion. This method is effective for phenols that are not overly electron-deficient.

-

Reagent Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add boric acid (1.0 eq.), 2,6-dimethylphenol (3.1 eq.), and toluene (approx. 0.5 M concentration relative to boric acid).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Causality Note: The continuous removal of water is crucial as it shifts the reaction equilibrium towards the product, ensuring a high yield, in accordance with Le Châtelier's principle.

-

-

Monitoring: Continue the reaction until no more water is collected in the trap (typically 12-24 hours). The reaction can be monitored by TLC or ¹¹B NMR of an aliquot to check for the disappearance of boric acid.

-

Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is then purified. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. The product should be a white, crystalline solid.

-

Validation: The purified product's identity and purity must be confirmed by characterization techniques (see Section 2.2).

Essential Characterization Techniques

Rigorous characterization is a self-validating step that confirms the success of the synthesis.

-

¹¹B NMR Spectroscopy: This is the most direct method for probing the electronic environment of the boron atom. The ¹¹B chemical shift (δ) is highly sensitive to the coordination number and the electron density at the boron nucleus.

-

Trigonal planar (sp²-hybridized) borate esters typically exhibit a broad signal in the range of δ = 20-30 ppm[8][9].

-

Increased Lewis acidity, resulting from electron-withdrawing substituents, generally leads to a downfield shift (higher ppm value) as the boron nucleus becomes more deshielded. This correlation allows for a qualitative ranking of Lewis acidity within a series of related compounds[8][10].

-

Formation of a Lewis acid-base adduct with a donor molecule (e.g., a solvent like THF or a substrate) results in a tetrahedral (sp³-hybridized) boron center, which causes a significant upfield shift in the ¹¹B NMR spectrum to δ = 0-10 ppm.

-

-

¹H and ¹³C NMR Spectroscopy: These techniques confirm the structure of the aryl ligands and ensure the correct stoichiometry and purity of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state[3][4][11]. It allows for the precise measurement of bond lengths (e.g., B-O bond distances) and angles (e.g., C-O-B angles), which provide invaluable insight into steric interactions. For instance, the degree of twisting of the aryl rings out of the BO₃ plane can be quantified, giving a direct measure of steric hindrance[12][13].

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Applications in Catalysis and Drug Development

The ability to precisely tune the electronic and steric properties of triaryl borate esters makes them highly effective tools in various applications relevant to pharmaceutical research and development.

Lewis Acid Catalysis

Triaryl borate esters can function as metal-free Lewis acid catalysts for a variety of organic transformations. Their performance is directly linked to their structural parameters.

-

Hydrosilylation of Esters: The selective reduction of esters to aldehydes is a critical transformation in the synthesis of pharmaceutical intermediates[14]. Triaryl boranes and related borate esters can catalyze the hydrosilylation of esters, where the Lewis acidic boron activates the ester carbonyl group towards attack by a silane. The efficiency of this reaction is highly dependent on the substituents of the catalyst. As shown in the table below, compiled from patent literature, increasing the number of electron-withdrawing fluorine atoms on the aryl rings generally leads to higher conversion and yield, demonstrating a clear structure-activity relationship[14]. Steric bulk also plays a role; highly hindered catalysts like Mes(F₅)₂ borane (Entry 6) show significantly lower activity, highlighting the need for accessible Lewis acidic sites[14].

Table 1: Influence of Catalyst Substitution on the Hydrosilylation of Methyl 3-Phenylpropionate [14]

| Entry | Catalyst Code | Catalyst Name | Conversion (%) | Yield (%) |

| 1 | (F₅)₃ borane | tris(perfluorophenyl)borane | 90.3 | 59.3 |

| 2 | (F₄)₃ borane | tris(2,3,5,6-tetrafluorophenyl)borane | 100.0 | 82.1 |

| 3 | F₂(F₅)₂ borane | (2,6-difluorophenyl)bis(perfluorophenyl)borane | 93.0 | 70.3 |

| 4 | Cl₂(F₅)₂ borane | (2,6-dichlorophenyl)bis(perfluorophenyl)borane | 82.9 | 69.6 |

| 5 | Br₂(F₅)₂ borane | (2,6-dibromophenyl)bis(perfluorophenyl)borane | 15.8 | 8.2 |

| 6 | Mes(F₅)₂ borane | mesitylbis(perfluorophenyl)borane | 9.9 | 3.4 |

Data extracted from patent US20240082830A1 for the reduction of a model ester with triethylsilane. This data pertains to triarylboranes, which are structural precursors to triaryl borate esters and illustrate the same electronic and steric principles.

Anion Sensing for Biological Systems

The strong Lewis acidity of certain triaryl borate esters makes them excellent receptors for anions, particularly fluoride. This property can be harnessed to develop sensors for biologically relevant anions. The binding event can be designed to produce a colorimetric or fluorescent signal.

-

Mechanism: A highly Lewis acidic borate ester will readily bind with a fluoride ion. This interaction converts the boron from a neutral, trigonal planar state to an anionic, tetrahedral boronate complex.

-

Signal Transduction: If the aryl rings are part of a conjugated π-system, this change in geometry and electronic structure at the boron center can significantly alter the molecule's absorption and emission properties. By attaching fluorophores to the aryl backbone, researchers can create sensors where anion binding triggers a detectable "turn-on" or "turn-off" fluorescent response. The sensitivity and selectivity of the sensor are tuned by adjusting the Lewis acidity (electronic effects) and the shape of the binding pocket (steric effects). For example, enhancing Lewis acidity through the introduction of an o-carborane cage has been shown to dramatically increase fluoride ion affinity[15].

Conclusion and Future Outlook

The chemical versatility of triaryl borate esters stems from the predictable and tunable nature of their electronic and steric properties. By understanding the fundamental principles of Lewis acidity modulation and steric shielding, researchers can rationally design and synthesize molecules with tailored reactivity, stability, and function. The ability to control these features has positioned triaryl borate esters as valuable tools in metal-free catalysis and as core components of advanced chemical sensors. As the demand for more efficient and selective chemical methodologies in drug discovery and development continues to grow, the strategic application of these principles will undoubtedly lead to the creation of novel borate esters with enhanced capabilities, pushing the boundaries of what is possible in organic synthesis and molecular recognition.

References

-

Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science, 357(6357), 1275-1281. [Link]

-

Huh, J. O., et al. (2010). o-Carborane-assisted Lewis acidity enhancement of triarylboranes. Chemical Communications, 46(7), 1138–1140. [Link]

-

Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. (2024). Chemical Science. [Link]

-

Lee, M. H., et al. (2015). Lewis acidity enhancement of triarylborane by appended phosphine oxide groups. Dalton Transactions, 44(1), 123-130. [Link]

-

Melan, R. L., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. ORCA - Cardiff University. [Link]

-

Wang, B., et al. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12345-12352. [Link]

-

Fehlner, T. P. (1998). Connections Between 11B NMR Chemical Shifts and Electronic Structure in Metallaboranes. Journal of Organometallic Chemistry, 560(1-2), 1-11. [Link]

-

Wulff, W. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15072. [Link]

-

11 B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. (2019). ResearchGate. [Link]

-

Borate esters: Simple catalysts for the sustainable synthesis of complex amides. (2017). National Institutes of Health. [Link]

-

Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. (n.d.). ScienceDirect. [Link]

-

Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. (2025). ACS Omega. [Link]

-

García-López, D., et al. (2017). Quantitative Structure-Activity Relationships for the Nucleophilicity of Trivalent Boron Compounds. Chemistry – A European Journal, 23(21), 5066-5075. [Link]

-

(PDF) X-ray crystallographic study of Borates. (2016). ResearchGate. [Link]

-

Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. (n.d.). ResearchGate. [Link]

-

(PDF) Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. (2025). ResearchGate. [Link]

-

Sokolnicki, T., et al. (2023). Reactivity of a series of triaryl borates, B(OArx)3, in hydroboration catalysis. Dalton Transactions, 52, 16118-16122. [Link]

-

Synthetic Approaches to Triarylboranes from 1885 to 2020. (2021). Semantic Scholar. [Link]

- Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts. (2024).

-

Bolte, M., & Lerch, M. M. (2021). Synthetic Approaches to Triarylboranes from 1885 to 2020. Chemistry – A European Journal, 27(29), 7633-7651. [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]

-

Analysis and Refinement Strategies for the Three-Component Disordered Structure of Borate Ester Groups. (2026). Oreate AI Blog. [Link]

-

X-Ray Crystallographic Crystallographic Crystallographic study of study of study of Borates. (n.d.). ResearchGate. [Link]

- Process for the preparation of triarylborane. (1977).

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2025). ResearchGate. [Link]

-

Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations. (2022). MDPI. [Link]

-

Quantitative structure–activity relationships for estimating the aryl hydrocarbon receptor binding affinities of resveratrol derivatives and the antioxidant activities of hydroxystilbenes. (2025). ResearchGate. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Sci-Hub. o-Carborane-assisted Lewis acidity enhancement of triarylboranes / Chem. Commun., 2010 [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts | MDPI [mdpi.com]

- 8. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis and Refinement Strategies for the Three-Component Disordered Structure of Borate Ester Groups - Oreate AI Blog [oreateai.com]

- 14. US20240082830A1 - Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Tris(4-chlorophenyl) borate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of Tris(4-chlorophenyl) borate

Introduction

This compound (CAS RN: 7359-58-2), a boric acid triester, serves as a specialized reagent in various domains of chemical synthesis and materials science.[1] Its unique structure, featuring a central boron atom bonded to three 4-chlorophenyl groups via oxygen bridges, imparts specific chemical properties that necessitate a nuanced understanding for safe and effective handling. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, field-proven perspective on the material's characteristics. We will explore the causality behind safety protocols, the logic of its reactivity, and best practices for its lifecycle management in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is an organoboron compound whose physical state can vary, being described as a white or colorless to light yellow powder, lump, or clear liquid.[1] This variability underscores the importance of consulting the supplier-specific certificate of analysis upon receipt.

Core Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonym(s) | Boric Acid Tris(4-chlorophenyl) Ester | [1][2] |

| CAS Number | 7359-58-2 | [1][2] |

| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [1][3] |

| Molecular Weight | 393.45 g/mol | [1][3] |

Physicochemical Data Summary

The following table summarizes key quantitative data. The high octanol/water partition coefficient and low calculated water solubility suggest the material is hydrophobic and likely to persist in non-aqueous environments.[4]

| Property | Value | Unit | Notes & Implications | Source |

| Physical State | Liquid or Powder/Lump | - | Varies by purity and supplier. Handling protocols must adapt accordingly. | [1][2] |

| Boiling Point | 424.3 (at 760 mmHg) | °C | Data for the 2-chloro isomer; indicates low volatility at room temp. | [5] |

| Density | 1.349 | g/cm³ | Data for the 2-chloro isomer; denser than water. | [5] |

| Flash Point | 210.4 | °C | Data for the 2-chloro isomer; not considered flammable under standard lab conditions. | [5] |

| logP (octanol/water) | 6.168 | - | Calculated. Indicates high potential for bioaccumulation. | [4] |

| log₁₀WS (Water Solubility) | -5.18 | mol/L | Calculated. Extremely low water solubility. | [4] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is largely unavailable in public literature, a hazard assessment can be constructed based on its chemical class (borate ester, organochloride) and information from supplier safety data sheets for related compounds.[5] The primary concerns are irritation upon contact and potential toxicity if ingested.

GHS Classification and Precautionary Statements

Based on related borate compounds like Potassium tetrakis(4-chlorophenyl)borate, the following hazards should be assumed as a precautionary measure[6][7]:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[7]

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[6]

Precautionary Statements:

-

Prevention : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[6][7]

-

Response (Ingestion) : If swallowed, immediately call a poison center or doctor. Rinse mouth.[7]

-

Response (Eye Contact) : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[6]

Causality Insight: The irritant nature likely stems from the hydrolysis of the borate ester upon contact with moisture on mucous membranes, potentially forming boric acid and 4-chlorophenol. The toxicity of chlorinated phenols is well-documented, and this potential hydrolysis product is a key contributor to the material's hazard profile.

Section 3: Proactive Safety: Handling, Storage, and Reactivity

A proactive approach to safety involves understanding a material's reactivity to prevent hazardous situations before they occur. The key vulnerabilities of this compound are the B-O-C ester linkages and its behavior at elevated temperatures.

Chemical Reactivity and Stability

-

Hydrolytic Instability : The borate ester bonds are susceptible to hydrolysis. Contact with water, especially in the presence of acid or base catalysts, will cleave these bonds to form boric acid and 4-chlorophenol. This is a critical consideration, as it dictates storage conditions and incompatibility with aqueous reagents unless hydrolysis is the intended reaction.

-

Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases. Strong oxidizers can react with the aromatic rings, while strong acids or bases will catalyze rapid decomposition via hydrolysis.

-

Thermal Decomposition : At elevated temperatures, organoboron compounds can decompose.[8] Decomposition of this material is expected to release hazardous products, including boron oxides, hydrochloric acid, and chlorinated organic compounds. This is particularly relevant for fire scenarios or high-temperature reactions.

The diagram below illustrates the primary points of chemical vulnerability.

Section 4: Emergency Procedures and Waste Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

The following steps are based on general protocols for chemical exposure and should be followed while seeking immediate medical attention. [5]

| Exposure Route | Protocol |

|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. [6][7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the container or label. [5][7]|

Spill Management Protocol

Objective: To safely clean and decontaminate an area after a small-scale laboratory spill.

-

Evacuate and Ventilate: Ensure the immediate area is clear of personnel. Increase ventilation in the area, preferably within a fume hood.

-

Wear Appropriate PPE: Don a lab coat, safety goggles, and chemically resistant gloves. For larger spills or powders, respiratory protection may be necessary.

-

Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or dry earth.

-

Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust if the material is a solid.

-